Ethyl 5-cyclopropyl-4-methyl-1,2-oxazole-3-carboxylate
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Overview
Description
Ethyl 5-cyclopropyl-4-methyl-1,2-oxazole-3-carboxylate is a heterocyclic compound that features an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-cyclopropyl-4-methyl-1,2-oxazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropyl ketones with nitriles in the presence of a base, followed by esterification to introduce the ethyl ester group . The reaction conditions often require moderate temperatures and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency of the synthesis process by providing better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-cyclopropyl-4-methyl-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.
Substitution: The oxazole ring can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-4-carboxylic acids, while reduction can produce oxazole-3-carboxylates with altered functional groups.
Scientific Research Applications
Ethyl 5-cyclopropyl-4-methyl-1,2-oxazole-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.
Industry: Utilized in the production of pharmaceuticals and organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism by which ethyl 5-cyclopropyl-4-methyl-1,2-oxazole-3-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The oxazole ring can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity . These interactions can modulate biological pathways, leading to various pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl oxazole-5-carboxylate: Shares the oxazole ring but lacks the cyclopropyl and methyl groups.
Methyl 5-cyclopropyl-4-methyl-1,2-oxazole-3-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester.
Uniqueness
This compound is unique due to the presence of both cyclopropyl and methyl groups on the oxazole ring, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
ethyl 5-cyclopropyl-4-methyl-1,2-oxazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-3-13-10(12)8-6(2)9(14-11-8)7-4-5-7/h7H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAHALPBHUXXMIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1C)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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